
N,N-Dimethylconanin-5-en-3alpha-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylconanin-5-en-3alpha-amine is a complex organic compound with the chemical formula C24H40N2 It is a steroidal alkaloid, characterized by its intricate molecular structure, which includes multiple rings and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylconanin-5-en-3alpha-amine involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the steroidal backbone, followed by the introduction of nitrogen atoms and other functional groups. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired molecular structure.
Industrial Production Methods
Industrial production of this compound is achieved through large-scale chemical synthesis. This involves optimizing the reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product. The process is carefully monitored to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylconanin-5-en-3alpha-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N,N-Dimethylconanin-5-en-3alpha-amine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroidal alkaloids and their reactions.
Biology: Investigated for its role in cellular processes and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethylconanin-5-en-3alpha-amine involves its interaction with specific molecular targets in cells. It binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
N,N-Dimethylconanin-5-en-3alpha-amine is unique among steroidal alkaloids due to its specific molecular structure and biological activities. Similar compounds include:
Conessine: Another steroidal alkaloid with similar structural features but different biological properties.
Holaphyllamine: Shares the steroidal backbone but has distinct functional groups and activities.
Properties
CAS No. |
14152-37-5 |
|---|---|
Molecular Formula |
C24H40N2 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
(1R,2S,5S,6S,9R,12S,13R,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine |
InChI |
InChI=1S/C24H40N2/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5/h6,16,18-22H,7-15H2,1-5H3/t16-,18+,19+,20+,21-,22-,23-,24-/m0/s1 |
InChI Key |
GPLGAQQQNWMVMM-JLGZHIAASA-N |
SMILES |
CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C |
Isomeric SMILES |
C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@H](C5)N(C)C)C)CN1C |
Canonical SMILES |
CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



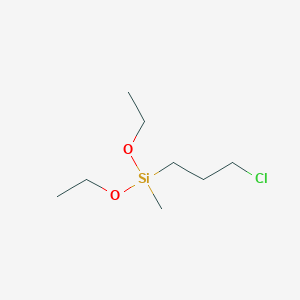
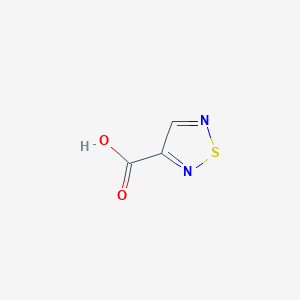

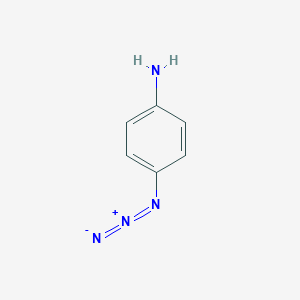
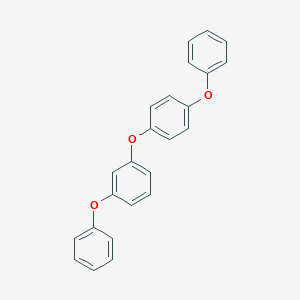
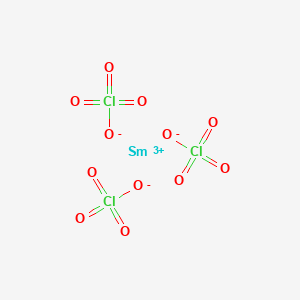
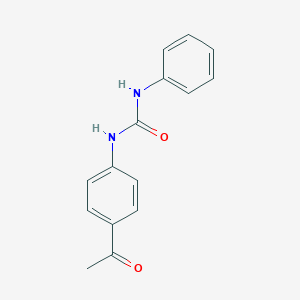
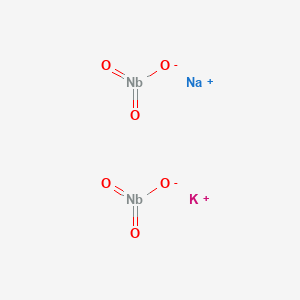

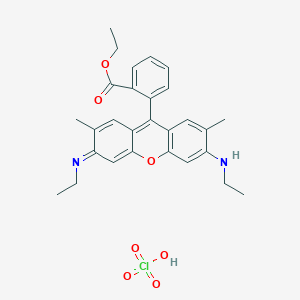


![3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride](/img/structure/B77551.png)
